2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound that belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. This compound features a nitrophenyl group that enhances its pharmacological potential. The structural complexity of this compound allows for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound is classified under heterocyclic compounds due to the presence of triazole and quinazoline rings. It is synthesized through various organic reactions involving nitrophenyl derivatives and triazoles. The classification of this compound can be further detailed as follows:
The synthesis of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. A common synthetic route includes:
For instance, one synthesis method involves treating a quinazoline derivative with hydrazine to form an intermediate that can be further modified to introduce the nitrophenyl group through condensation reactions .
The molecular formula of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is C11H8N4O2. Its structure consists of:
The compound's molecular weight is approximately 232.21 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure.
The compound can undergo several chemical reactions due to its functional groups:
The mechanism of action for 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both the triazole and quinazoline rings contributes to its ability to bind effectively due to:
Research indicates that compounds in this class exhibit antimicrobial and anticancer properties by inhibiting specific biological pathways .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used for purity assessment .
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has several potential applications:
The triazoloquinazoline scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of quinazoline-based sedatives in the mid-20th century. The pivotal breakthrough occurred in 1968 with the clinical introduction of methaqualone—a 2-methyl-3-arylquinazoline derivative—which demonstrated potent anticonvulsant activity [3]. This foundational work ignited interest in quinazoline hybridization, leading to the strategic fusion with 1,2,4-triazole rings to enhance bioactivity. The resultant [1,2,4]triazolo[1,5-c]quinazoline core addressed critical limitations of early quinazoline drugs, particularly their hepatotoxicity and limited efficacy spectrum, by enabling precise modifications at the C2, C5, and C8 positions [3] [8].
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (CAS: 832139-49-8) exemplifies this evolution, where the electron-deficient nitrophenyl group at C2 significantly influences electronic distribution. This modification enhances interactions with biological targets like kinases and ion channels—key players in cancer and neurological disorders [8] [3]. Contemporary drug discovery exploits this scaffold’s versatility, as evidenced by derivatives such as 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (PubChem CID: 4276776) and 8,9-dimethoxy variants designed to optimize target binding [2] [5] . Synthetic methodologies have advanced from early cyclocondensation reactions to sophisticated oxidative heterocyclizations using bromine/acetic acid systems, enabling efficient library synthesis for high-throughput screening [8].
Table 1: Evolution of Key Triazoloquinazoline Derivatives
Compound | Structural Features | Therapeutic Target | Source |
---|---|---|---|
Methaqualone | 2-Methyl-3-arylquinazoline | Anticonvulsant | [3] |
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | C2 nitrophenyl substitution | Kinase inhibition | [1] [4] |
EVT-2899596 | 5-Sulfanylacetamide + isopropylphenyl | Anticancer screening | [6] |
C445-0144 | 8,9-Dimethoxy + 4-methylbenzylsulfanyl | Chemical biology probes |
The molecular architecture of 2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (C₁₅H₉N₅O₂, MW: 291.27 g/mol) integrates three pharmacophores that confer distinctive electronic and steric properties:
Computational analyses reveal critical parameters underpinning bioactivity:
Table 2: Electronic and Steric Parameters of Key Derivatives
Parameter | 2-(4-Nitrophenyl) parent | 8,9-Dimethoxy-C5-sulfanyl* | EVT-2899596 |
---|---|---|---|
Molecular weight | 291.27 | 487.54 | 558.61 |
logP | 5.50 | 5.50 | 6.10 |
H-bond acceptors | 10 | 10 | 11 |
Rotatable bonds | 3 | 7 | 9 |
Bioactivity | Kinase inhibition | Anticancer screening | Enzyme inhibition |
*Derivative from
The scaffold’s hydrogen-bonding capacity (triazole N4: δ⁻ = -0.52 e) and electron-deficient zones near the nitrophenyl group create complementary binding surfaces for proteins like γ-aminobutyric acid (GABA) receptors or tyrosine kinases [3] [7]. These features enable rational design of derivatives with tuned electronic profiles—e.g., reducing the nitro group to amine enhances electron donation for neurological targets, while sulfanyl modifications at C5 augment anticancer potency [8] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6